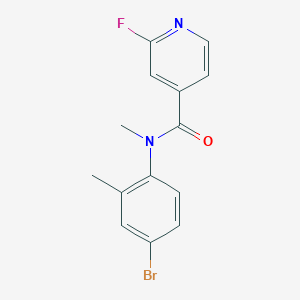
N-(4-bromo-2-methylphenyl)-2-fluoro-N-methylpyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-2-fluoro-N-methylpyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. This compound belongs to the pyridine carboxamide family and is commonly known as BMS-986177.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-fluoro-N-methylpyridine-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as phosphodiesterase 4 (PDE4) and phosphodiesterase 7 (PDE7). This leads to an increase in the levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various cellular processes.
Biochemical and physiological effects:
N-(4-bromo-2-methylphenyl)-2-fluoro-N-methylpyridine-4-carboxamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to reduce the infiltration of immune cells, such as T cells and macrophages, into inflamed tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-bromo-2-methylphenyl)-2-fluoro-N-methylpyridine-4-carboxamide in lab experiments is its high potency and selectivity. It has been found to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations is the lack of information regarding its long-term effects and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromo-2-methylphenyl)-2-fluoro-N-methylpyridine-4-carboxamide. One of the areas of interest is its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been suggested that this compound could be used in combination with other drugs to enhance their therapeutic effects. Additionally, further research is needed to understand the mechanism of action of N-(4-bromo-2-methylphenyl)-2-fluoro-N-methylpyridine-4-carboxamide and its potential applications in other areas of medicine.
In conclusion, N-(4-bromo-2-methylphenyl)-2-fluoro-N-methylpyridine-4-carboxamide is a promising compound that has shown potential as a therapeutic agent in various diseases. Its high potency and selectivity make it an attractive candidate for drug discovery and medicinal chemistry. Further research is needed to fully understand its mechanism of action and potential applications in medicine.
Synthesemethoden
The synthesis of N-(4-bromo-2-methylphenyl)-2-fluoro-N-methylpyridine-4-carboxamide is a multi-step process that involves the reaction of various reagents. The synthetic route includes the reaction of 4-bromo-2-methylbenzoic acid with thionyl chloride, followed by the reaction with 2-fluoro-4-methylpyridine in the presence of triethylamine. The final step involves the reaction of the intermediate with N-methylamine to yield the desired product.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-2-fluoro-N-methylpyridine-4-carboxamide has shown potential as a therapeutic agent for the treatment of various diseases. It has been studied extensively for its application in the field of oncology, where it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential application in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-fluoro-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O/c1-9-7-11(15)3-4-12(9)18(2)14(19)10-5-6-17-13(16)8-10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIHNXNTZDAALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N(C)C(=O)C2=CC(=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-fluoro-N-methylpyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

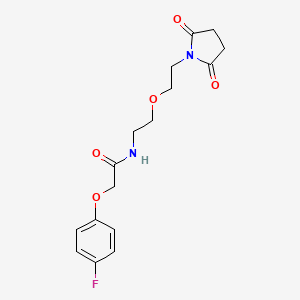
![[(3S,5R)-3-(Aminomethyl)-4,5-dimethylmorpholin-3-yl]methanol](/img/structure/B2843283.png)
![5-((2,6-Difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2843284.png)
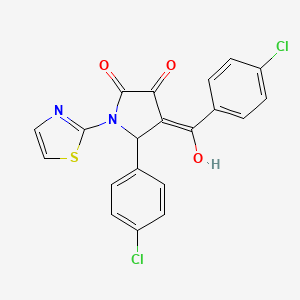
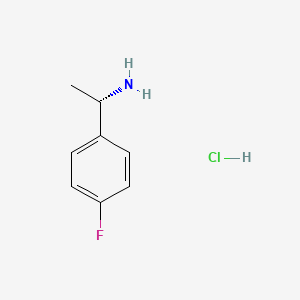
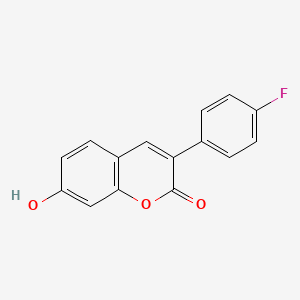
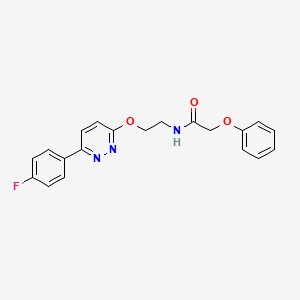
![({4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate](/img/structure/B2843291.png)
![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate](/img/structure/B2843295.png)
![4,4'-(5'-(4-(1H-pyrazol-4-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)bis(1H-pyrazole)](/img/structure/B2843296.png)
![2-[6-chloro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2843297.png)
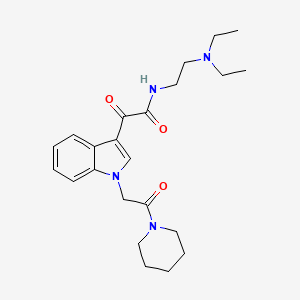
![3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2843301.png)
![N-[2-[1-(2-naphthalen-1-yloxyethyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2843303.png)